REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][NH:6][c:7]1[n:8][c:9]([NH:14][c:15]2[c:16]([CH3:22])[c:17]([CH3:21])[cH:18][cH:19][cH:20]2)[cH:10][c:11]([Cl:13])[n:12]1)=[O:23].[CH3:26][CH2:27][OH:28].[Na+:25].[OH-:24].[OH2:29]>>[O:3]=[C:4]([CH2:5][NH:6][c:7]1[n:8][c:9]([NH:14][c:15]2[c:16]([CH3:22])[c:17]([CH3:21])[cH:18][cH:19][cH:20]2)[cH:10][c:11]([Cl:13])[n:12]1)[OH:23]
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Name
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CCOC(=O)CNc1nc(Cl)cc(Nc2cccc(C)c2C)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CNc1nc(Cl)cc(Nc2cccc(C)c2C)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1cccc(Nc2cc(Cl)nc(NCC(=O)O)n2)c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |